molecular formula C38H52N6O10S B607727 格拉唑韦水合物 CAS No. 1350462-55-3

格拉唑韦水合物

货号 B607727
CAS 编号: 1350462-55-3
分子量: 784.9 g/mol
InChI 键: RXSARIJMSJWJLZ-ZKHHNAEQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Grazoprevir hydrate, also known as MK5172, is a drug approved for the treatment of hepatitis C . It was developed by Merck and completed Phase III trials, used in combination with the NS5A replication complex inhibitor elbasvir under the trade name Zepatier, either with or without ribavirin . Grazoprevir is a second-generation hepatitis C virus protease inhibitor acting at the NS3/4a protease targets . It has good activity against a range of HCV genotype variants, including some that are resistant to most currently used antiviral medications .


Synthesis Analysis

The path to the invention of grazoprevir was ultimately successful due to a number of key medicinal chemistry decisions and strategies. Molecular modeling inspired the original P2–P4 macrocyclic design, and the flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs .


Molecular Structure Analysis

The molecular formula of Grazoprevir hydrate is C38H52N6O10S . The exact mass is not available but the molecular weight is 784.926 . The elemental analysis shows that it contains C, 58.15; H, 6.68; N, 10.71; O, 20.38; S, 4.08 .


Chemical Reactions Analysis

Grazoprevir blocks NS3, a serine protease enzyme the virus needs for splitting its polyprotein into the functional virus proteins, and NS4A, a cofactor of NS3 . Molecular modeling followed by in-depth structural analysis clearly demonstrated that Grazoprevir interacts with the key residues of these targets .


Physical And Chemical Properties Analysis

Grazoprevir hydrate is a solid substance that is soluble in DMSO up to 50 mg/mL (ultrasonic) . It has a molecular weight of 784.92 .

科学研究应用

  1. 丙肝与艾滋病合并感染的疗效: 格拉唑韦与艾尔巴韦联用,对丙肝与艾滋病合并感染的患者显示出很高的疗效和安全性,在很大比例的患者中实现了持续的病毒学反应 (Rockstroh 等,2015).

  2. 特定人群的高治愈率: 另一项研究表明,以基线耐药相关取代为指导的格拉唑韦-艾尔巴韦联用,在丙肝与艾滋病合并感染的男男性行为者 (MSM) 中实现了高治愈率和良好的安全性 (Braun 等,2018).

  3. 对有治疗经验的患者有效: 格拉唑韦和艾尔巴韦,加上利巴韦林,被发现是慢性丙肝 1 型基因型感染患者(曾接受过含 DAA 的治疗失败)的一种有前景的新治疗选择 (Forns 等,2015).

  4. 耐药性分析: 美国 FDA 对艾尔巴韦和格拉唑韦试验的耐药性数据进行的分析揭示了基线丙肝基因变异对治疗疗效的影响,特别是在丙肝 1a 型基因感染的患者中 (Komatsu 等,2017).

  5. 潜在的 COVID-19 应用: 格拉唑韦已被研究用于治疗 COVID-19 的潜在再利用。该药物同时抑制病毒进入和复制被强调为一种有前景的方法 (Behera 等,2021).

  6. 实际疗效: 在实际环境中,格拉唑韦/艾尔巴韦在治疗感染丙肝 1 型和 4 型的“难治性”患者方面显示出疗效 (Zarębska-Michaluk 等,2019).

  7. 总体疗效和安全性: 格拉唑韦与聚乙二干扰素和利巴韦林联合使用,对未接受治疗的丙肝 1 型感染患者有效 (Lagging 等,2016).

作用机制

Grazoprevir is a second-generation NS3/4a protease inhibitor used to inhibit viral HCV replication . It acts via inhibition of multiple pathways (targets) and is likely to be more successful and promising .

安全和危害

The most important risks associated with Grazoprevir are alanine transaminase elevation, hyperbilirubinemia, drug resistance development, and drug interactions . Common side effects of the combination include feeling tired, nausea, reduced appetite, and headache .

未来方向

Grazoprevir could be an effective therapeutics for the treatment of the COVID-19 pandemic with a promise of unlikely drug resistance owing to multiple inhibitions of eukaryotic and viral proteins . This warrants further clinical studies .

属性

CAS 编号

1350462-55-3

分子式

C38H52N6O10S

分子量

784.9 g/mol

IUPAC 名称

(1R,18R,20R,24R,27R)-24-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate

InChI

InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2/t21-,22+,24-,29-,30-,31+,38-;/m1./s1

InChI 键

RXSARIJMSJWJLZ-ZKHHNAEQSA-N

手性 SMILES

CC(C)(C)[C@@H]1C(=O)N2C[C@@H](C[C@@H]2C(=O)N[C@@]3(C[C@@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.O

SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O

规范 SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O

外观

White to off-white solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

MK-5172;  MK 5172;  MK5172;  Grazoprevir;  Grazoprevir hydrate;  trade name: Zepatier‎.

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。